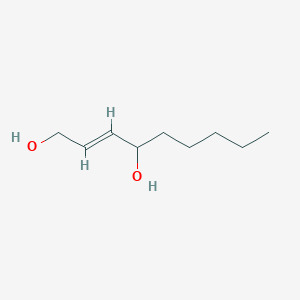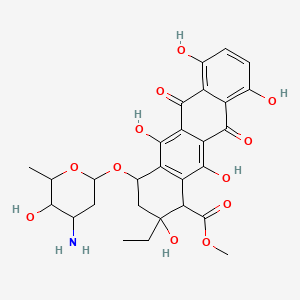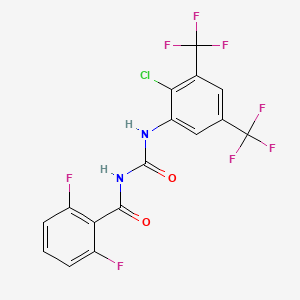
Bistrifluron
Descripción general
Descripción
Bistrifluron is an insecticide used to control chewing pests . It is not very soluble in water, volatile, and based on its chemical properties, it is non-mobile with a low potential to leach to groundwater . It is considered to be relatively persistent in soil and aquatic systems .
Synthesis Analysis
Bistrifluron is a benzoylurea insecticide . It is an insect growth regulator that inhibits the synthesis of chitin in insects . It has been found to have resistance ratios (RRs) in the ranges of 15.9- to 77.7-fold, respectively, compared with a laboratory susceptible strain .
Molecular Structure Analysis
The molecular formula of Bistrifluron is C16H7ClF8N2O2 . It has a molecular weight of 446.68 . The percent composition is C 43.02%, H 1.58%, Cl 7.94%, F 34.03%, N 6.27%, O 7.16% .
Chemical Reactions Analysis
Bistrifluron is an insect growth regulator that inhibits the synthesis of chitin in insects . It blocks molting of target larva and results in preventing the maturity to adult stages from the larva stage, and eventually, the insect dies .
Physical And Chemical Properties Analysis
Bistrifluron is not very soluble in water, volatile, and based on its chemical properties, it is non-mobile with a low potential to leach to groundwater . It is considered to be relatively persistent in soil and aquatic systems .
Aplicaciones Científicas De Investigación
Agricultural Pest Control
Bistrifluron is primarily used as an insecticide in agriculture. It’s effective against a range of pests, particularly chewing insects that can devastate crops. Studies have shown that bistrifluron can control populations of Spodoptera litura , a major pest affecting vegetables in Asia . Its application in cotton fields has also been evaluated, demonstrating effectiveness against sucking pests without causing phytotoxicity .
Resistance Management
Research has indicated that some pest populations can develop resistance to bistrifluron. This has led to studies on the biological traits of resistant strains, providing insights into managing resistance development. For instance, the resistance ratios of bistrifluron in S. litura were found to be significant, which could inform future pest control strategies .
Environmental Impact Studies
Bistrifluron’s environmental impact, particularly on aquatic ecosystems, has been a subject of study. It is known to be relatively persistent in soil and water systems and exhibits moderate to high toxicity to most aquatic species, honeybees, and earthworms. These findings are crucial for environmental risk assessments and developing guidelines for its safe use .
Industrial Applications
In the industrial sector, bistrifluron is used for analytical testing within the food and beverage industry. Reference standards of bistrifluron are available for ensuring the quality and safety of products . It’s also utilized in laboratory settings for the synthesis of substances and other chemical processes .
Safety and Regulatory Compliance
The safety profile of bistrifluron is well-documented, with specific guidelines for handling, storage, and disposal to prevent environmental release and ensure user safety. It’s classified under GHS hazard statements for its acute and chronic aquatic toxicity, and safety data sheets provide detailed first-aid and firefighting measures .
Medical Research Applications
While there is limited information on the direct use of bistrifluron in medical research, its role in controlling insect vectors of diseases could indirectly contribute to public health. The study of its resistance mechanisms in pests can also provide parallels for understanding resistance in microorganisms .
Safety And Hazards
Bistrifluron is classified as hazardous to the aquatic environment, with both acute and long-term effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local/regional/national/international regulations . Direct contact with eyes may cause temporary irritation .
Direcciones Futuras
Bistrifluron has been registered for use in several countries including Korea, Japan, Australia, Argentina, Malaysia, Pakistan, and others . It is expected to be a valuable tool for managing resistance caused by organic phosphates, carbamates, pyrethroids, and others with this route of action . It also shows good performance against lepidopteran larva, such as cotton leafworm (Alabama argillacea), tobacco cutworm (Spodoptera litura), and whiteflies such as Trialeurodes vaporariorum and Bemisia tabaci .
Propiedades
IUPAC Name |
N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF8N2O2/c17-12-7(16(23,24)25)4-6(15(20,21)22)5-10(12)26-14(29)27-13(28)11-8(18)2-1-3-9(11)19/h1-5H,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFZRGTXAPYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058013 | |
| Record name | Bistrifluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bistrifluron | |
CAS RN |
201593-84-2 | |
| Record name | Bistrifluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bistrifluron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201593842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bistrifluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISTRIFLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0806M8CX7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bistrifluron exert its insecticidal activity?
A1: Bistrifluron acts as a chitin synthesis inhibitor. [, , , , ] It disrupts the formation of chitin, a crucial component of insect exoskeletons, leading to molting disruption and ultimately, insect death. [, , , ]
Q2: Does bistrifluron have any impact on insect behavior before causing mortality?
A2: Yes, research indicates that bistrifluron can impact insect behavior before causing mortality. For example, in studies with the Formosan subterranean termite (Coptotermes formosanus), bistrifluron at 5,000 ppm caused noticeable effects on allogrooming behavior one week before termite death. []
Q3: Are there any studies demonstrating the impact of bistrifluron on chitin synthase A?
A3: Yes, a study on Spodoptera litura found that a bistrifluron-resistant strain exhibited upregulation of chitin synthase A. [] Additionally, a mutation (H866Y) near the QRRRW in the catalytic domain of chitin synthase A was linked to increased hydrogen bonding between UDP-GlcNAc and chitin synthase A, resulting in higher chitin content in the resistant strain. []
Q4: What is the molecular formula and weight of bistrifluron?
A4: The molecular formula of bistrifluron is C19H13ClF6N2O2, and its molecular weight is 450.76 g/mol. [, ]
Q5: Are there any spectroscopic data available for bistrifluron?
A5: Yes, structural investigations have employed techniques like X-ray crystallography and NMR spectroscopy to characterize bistrifluron. [] The synthetic process has also been elucidated, with 1H-NMR used for final product identification. []
Q6: How stable is bistrifluron under different pH conditions?
A6: Bistrifluron exhibits varying stability depending on the pH level. In hydrolysis studies, it demonstrated a half-life of 10.9 days at pH 9.0 but remained stable in a pH 7.0 solution. [] At 50°C, the hydrolysis rate was 20.6 days at pH 7.0 and significantly faster at 1.5 days at pH 9.0. []
Q7: What insect species is bistrifluron effective against?
A7: Bistrifluron has shown efficacy against various insect species, including the Formosan subterranean termite (Coptotermes formosanus), [, , ] the mound-building subterranean termite (Coptotermes acinaciformis) [], the sycamore lace bug (Corythucha ciliata), [] the diamondback moth (Plutella xylostella), [] and the Japanese subterranean termites Coptotermes formosanus and Reticulitermes speratus. []
Q8: How is bistrifluron typically delivered to termite colonies?
A8: Bistrifluron is often incorporated into cellulose bait pellets and delivered via in-ground feeding stations placed near termite mounds. [, , ] This method allows foragers to consume the bait and distribute it throughout the colony. [, ]
Q9: What concentrations of bistrifluron have proven effective against termites in field trials?
A9: Field trials using bistrifluron bait pellets containing 1% bistrifluron effectively eliminated termite colonies. [] Notably, a study on Globitermes sulphureus found that consumption of as little as 143 mg of bistrifluron was sufficient for colony elimination. []
Q10: Has bistrifluron been evaluated for agricultural applications?
A10: Yes, bistrifluron has been investigated for its use in controlling agricultural pests. For instance, it effectively controlled Thrips tabaci on asparagus, demonstrating a control effect of around 80% after spraying at a concentration of 10.0% bistrifluron at 2,000 mg/kg. []
Q11: Have any instances of bistrifluron resistance been reported?
A11: Yes, bistrifluron resistance has been documented in some insect populations. For example, a study successfully developed a bistrifluron-resistant strain of Spodoptera litura through bidirectional screening. [] This resistant strain exhibited a significantly higher oviposition rate and a 113.8-fold resistance ratio compared to the susceptible strain. []
Q12: What is the safety profile of bistrifluron for beneficial insects?
A12: Bistrifluron has been found to be relatively safe for some beneficial insects. For instance, it was classified as harmless to the egg parasitoid Trichogramma cacoeciae in laboratory tests. [] Additionally, adult longevity of the parasitoid was not significantly affected by exposure to bistrifluron. []
Q13: What is known about the environmental degradation of bistrifluron?
A13: Research suggests that soil conditions can influence the degradation of bistrifluron. [] Further studies are necessary to fully understand the degradation pathways and potential for environmental persistence.
Q14: What analytical methods are used for detecting and quantifying bistrifluron residues?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the detection and quantification of bistrifluron residues in various matrices, such as pear samples. [] The EN-QuEChERS method, a rapid and efficient extraction technique, has been validated for bistrifluron analysis in pear. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)
![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

![2-[13,34-Di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B1253167.png)


![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)
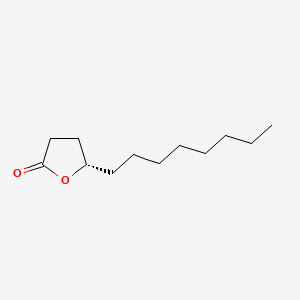
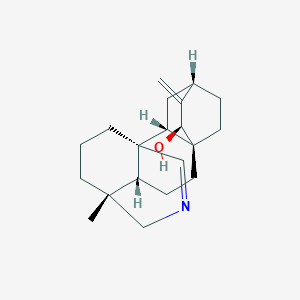
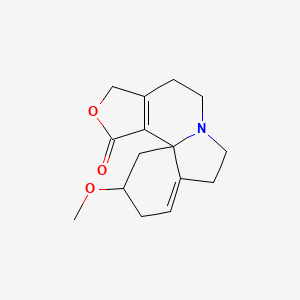
![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)

